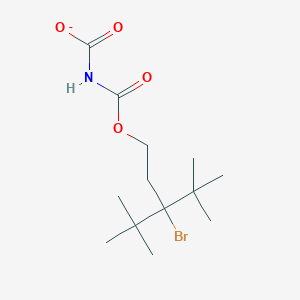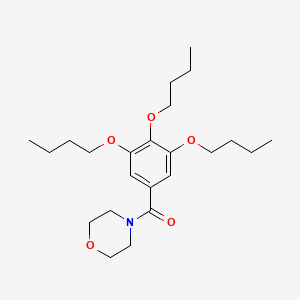
4-(3,4,5-Tributoxybenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4,5-Tributoxybenzoyl)morpholine is a chemical compound with the molecular formula C23H37NO5 and a molecular weight of 407.54 g/mol . It is characterized by the presence of a morpholine ring attached to a benzoyl group, which is further substituted with three butoxy groups at the 3, 4, and 5 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Tributoxybenzoyl)morpholine typically involves the reaction of 3,4,5-tributoxybenzoyl chloride with morpholine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 3,4,5-Tributoxybenzoyl Chloride: This intermediate is synthesized by reacting 3,4,5-tributoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of this compound: The 3,4,5-tributoxybenzoyl chloride is then reacted with morpholine in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4,5-Tributoxybenzoyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Oxidation and Reduction: The benzoyl group can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The ester linkages in the butoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoyl group can yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
4-(3,4,5-Tributoxybenzoyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its morpholine moiety.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3,4,5-Tributoxybenzoyl)morpholine involves its interaction with specific molecular targets. The morpholine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The benzoyl group, with its electron-withdrawing properties, can influence the reactivity and binding affinity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar structure but with methoxy groups instead of butoxy groups.
4-(3,4,5-Trifluorobenzoyl)morpholine: Contains fluorine atoms instead of butoxy groups.
4-(3,4,5-Trichlorobenzoyl)morpholine: Contains chlorine atoms instead of butoxy groups.
Uniqueness
4-(3,4,5-Tributoxybenzoyl)morpholine is unique due to the presence of the butoxy groups, which can impart different solubility and reactivity properties compared to its analogs. These differences can affect its behavior in chemical reactions and its interactions with biological targets .
Propriétés
Numéro CAS |
64038-94-4 |
|---|---|
Formule moléculaire |
C23H37NO5 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
morpholin-4-yl-(3,4,5-tributoxyphenyl)methanone |
InChI |
InChI=1S/C23H37NO5/c1-4-7-12-27-20-17-19(23(25)24-10-15-26-16-11-24)18-21(28-13-8-5-2)22(20)29-14-9-6-3/h17-18H,4-16H2,1-3H3 |
Clé InChI |
UCEVRODERGRCDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=CC(=C1OCCCC)OCCCC)C(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Propan-2-yl)sulfanyl]benzoyl chloride](/img/structure/B13954453.png)
![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)
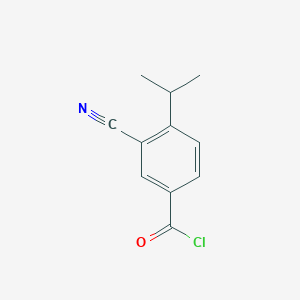
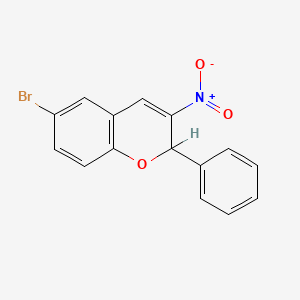
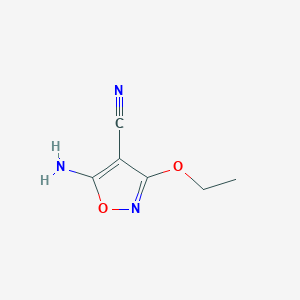
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
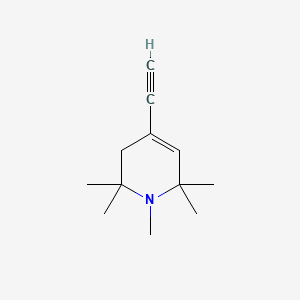
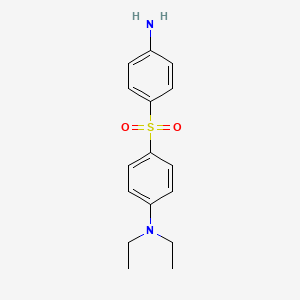
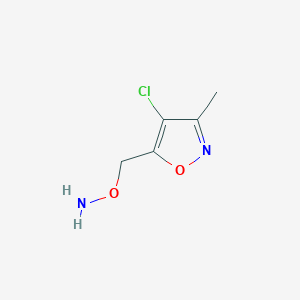

![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)


